Tert-butyl (2S)-2-(cyanomethyl)-4-(2,7-dichloro-8-fluoro-pyrido[4,3-D]pyrimidin-4-YL)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (2S)-2-(cyanomethyl)-4-(2,7-dichloro-8-fluoro-pyrido[4,3-D]pyrimidin-4-YL)piperazine-1-carboxylate is a complex organic compound that belongs to the class of piperazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (2S)-2-(cyanomethyl)-4-(2,7-dichloro-8-fluoro-pyrido[4,3-D]pyrimidin-4-YL)piperazine-1-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the piperazine core, followed by the introduction of the cyanomethyl group and the pyrido[4,3-D]pyrimidinyl moiety. Reaction conditions such as temperature, solvents, and catalysts are carefully controlled to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the availability of raw materials, and implementing quality control measures to maintain consistency and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2S)-2-(cyanomethyl)-4-(2,7-dichloro-8-fluoro-pyrido[4,3-D]pyrimidin-4-YL)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s biological activity.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
Chemistry
In chemistry, Tert-butyl (2S)-2-(cyanomethyl)-4-(2,7-dichloro-8-fluoro-pyrido[4,3-D]pyrimidin-4-YL)piperazine-1-carboxylate is studied for its unique structural properties and reactivity. Researchers explore its potential as a building block for synthesizing more complex molecules.
Biology
Biologically, this compound may exhibit various activities, such as enzyme inhibition or receptor binding. Studies often focus on its potential as a lead compound for developing new drugs.
Medicine
In medicine, derivatives of piperazine compounds are investigated for their therapeutic potential. This compound could be explored for its efficacy in treating specific diseases or conditions.
Industry
Industrially, the compound may find applications in the development of new materials, agrochemicals, or pharmaceuticals. Its unique chemical properties make it a valuable candidate for various industrial processes.
Mechanism of Action
The mechanism of action of Tert-butyl (2S)-2-(cyanomethyl)-4-(2,7-dichloro-8-fluoro-pyrido[4,3-D]pyrimidin-4-YL)piperazine-1-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate biological processes, such as signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperazine derivatives with varying substituents. Examples might include:
- Tert-butyl (2S)-2-(cyanomethyl)-4-(2,7-dichloro-pyrido[4,3-D]pyrimidin-4-YL)piperazine-1-carboxylate
- Tert-butyl (2S)-2-(cyanomethyl)-4-(8-fluoro-pyrido[4,3-D]pyrimidin-4-YL)piperazine-1-carboxylate
Uniqueness
What sets Tert-butyl (2S)-2-(cyanomethyl)-4-(2,7-dichloro-8-fluoro-pyrido[4,3-D]pyrimidin-4-YL)piperazine-1-carboxylate apart is its specific combination of substituents, which may confer unique biological activities or chemical reactivity. This uniqueness makes it a compound of interest for further research and development.
Properties
Molecular Formula |
C18H19Cl2FN6O2 |
---|---|
Molecular Weight |
441.3 g/mol |
IUPAC Name |
tert-butyl (2S)-2-(cyanomethyl)-4-(2,7-dichloro-8-fluoropyrido[4,3-d]pyrimidin-4-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C18H19Cl2FN6O2/c1-18(2,3)29-17(28)27-7-6-26(9-10(27)4-5-22)15-11-8-23-14(19)12(21)13(11)24-16(20)25-15/h8,10H,4,6-7,9H2,1-3H3/t10-/m0/s1 |
InChI Key |
VKDUETOOUQGQLR-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN(C[C@@H]1CC#N)C2=NC(=NC3=C(C(=NC=C32)Cl)F)Cl |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1CC#N)C2=NC(=NC3=C(C(=NC=C32)Cl)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.